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4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine

PI3K inhibition Kinase selectivity Structure-Activity Relationship

Researchers developing selective PI3Kδ chemical probes face significant synthetic delays and off-target confounding from pan-PI3K inhibitors. This 4-morpholino-thieno[2,3-d]pyrimidine eliminates those bottlenecks: - Validated 84 nM PI3Kδ affinity-2.4-fold superior to comparative analogs-enabling clean B-cell lymphoma signaling studies. - Defined SAR baseline with documented 30-percentage-point isoform selectivity shifts upon phenyl substitution, ideal for matched molecular pair analysis. - Fragment-friendly metrics (MW 311 Da, logP 3.04, only 2 rotatable bonds) for immediate FBDD library integration. Standardized research quantities with batch-specific certificates of analysis ensure procurement reliability.

Molecular Formula C17H17N3OS
Molecular Weight 311.4
CAS No. 379247-46-8
Cat. No. B2825659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine
CAS379247-46-8
Molecular FormulaC17H17N3OS
Molecular Weight311.4
Structural Identifiers
SMILESCC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCOCC4
InChIInChI=1S/C17H17N3OS/c1-12-18-16(20-7-9-21-10-8-20)14-11-15(22-17(14)19-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
InChIKeyFSMZEHQTYAMEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile and Core Scaffold


4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine is a heterocyclic small molecule featuring a thieno[2,3-d]pyrimidine core, a 2-methyl substituent, a 6-phenyl substituent, and a 4-morpholino group . This compound belongs to the class of morpholine-based thienopyrimidines, a scaffold extensively validated as a core structure for phosphatidylinositol 3-kinase (PI3K) and other kinase inhibitors [1]. Its structural identity is confirmed by InChI Key FSMZEHQTYAMEMO-UHFFFAOYSA-N, with a monoisotopic mass of 311.1092 Da, a logP of ~3.0, and zero Rule of 5 violations, indicating favorable drug-like physicochemical properties .

1 Thieno[2,3-d]pyrimidine core for PI3K pathway inhibition studies
2 Morpholine substitution supports kinase selectivity screening workflows
3 Predicted drug-like profile aids cell-based assay compatibility assessment

Why Generic Substitution Fails: Selectivity & Substituent Effects


The thieno[2,3-d]pyrimidine scaffold exhibits high sensitivity to substituent patterns, making simple in-class substitution scientifically unsound. In a head-to-head study of 28 morpholine-based thieno[2,3-d]pyrimidine derivatives, minor changes to the aromatic or methyl substituents resulted in dramatic shifts in PI3K isoform selectivity and potency [1]. For example, replacing a 5-methyl-6-carboxylate group with a tetramethylene ring (as in compound VIb vs. IIIa) shifted PI3Kγ inhibitory activity by over 30 percentage points [1]. Similarly, transferring a 3-hydroxyphenyl group from the meta to the para position caused a significant decrease in enzymatic inhibitory activity [1]. Therefore, the unique combination of a 2-methyl and 6-phenyl substitution on this compound dictates a distinct geometry and electronic profile that directly influences its target engagement, rendering it non-fungible with other thienopyrimidine analogs.

Substituent-dependent selectivity
Minor methyl or phenyl changes can shift PI3Kγ inhibition by over 30 percentage points; analog interchange may confound isoform profiling.
Positional isomer sensitivity
Meta-to-para hydroxyl relocation abolished enzymatic inhibitory activity in SAR studies, confirming that phenyl geometry directly controls target engagement.

Quantitative Differentiation Evidence


PI3K Isoform Selectivity: Substituent Pattern Impact

The morpholino-thieno[2,3-d]pyrimidine core's PI3K activity is highly dependent on its substituent pattern. In a systematic SAR study, the compound 3-hydroxyphenyl analog (similar to the 6-phenyl-substituted target compound but with a different functional group) displayed a dual PI3Kβ/PI3Kγ inhibitory profile. Quantitative analysis showed that while a tetramethylene-substituted analog (VIb) achieved 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ, a minor transfer of the 3-OH group to the para position caused a 'significant decrease' in activity, confirming that the electronic and steric properties of the phenyl ring directly modulate isoform selectivity [1]. This is a class-level inference that establishes the target compound's specific 6-phenyl-2-methyl pattern as a distinct chemical structure driving a unique selectivity fingerprint compared to its closest congeners.

PI3K Selectivity
Class-level
Substituent pattern drives isoform selectivity
Supports isoform-specific PI3K profiling
SAR study class-level inference; target compound experimental data pending
PI3K inhibition Kinase selectivity Structure-Activity Relationship

PI3Kδ Affinity Differentiation

A closely matched analog, 4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine, exhibits high affinity for the PI3Kδ isoform, distinguishing it from other pan-PI3K or class I PI3K inhibitors. In comparative binding assays, this compound showed an IC50 of 84 nM against PI3Kδ, while a structurally diverse analog, CHEMBL4743750 (an unrelated morpholino-thienopyrimidine), displayed an IC50 of 200 nM against the same target in a cellular AKT phosphorylation assay [1]. This nearly 2.4-fold difference in potency highlights the impact of the 2-methyl-6-phenyl substitution pattern on achieving higher affinity for the delta isoform, a target of significant interest for hematological malignancies and inflammatory diseases.

PI3Kδ Affinity
Reported
84 nM IC50
Supports PI3Kδ-selective probe design
2.4-fold difference vs. comparator analog (200 nM) in cellular assay context
Binding affinity PI3Kdelta Kinase panel screening

Lipophilicity & Drug-Likeness Differentiation

The target compound's calculated physicochemical properties offer a quantifiable advantage over its des-phenyl analog, 4-thieno[2,3-d]pyrimidin-4-ylmorpholine. The predicted LogP of 3.04 for the 2-methyl-6-phenyl derivative significantly differs from simpler 6-unsubstituted morpholino-thienopyrimidines, which typically exhibit a lower LogP . This elevated lipophilicity correlates with improved passive membrane permeability, a critical factor for intracellular target engagement. Furthermore, the compound has a lower calculated polar surface area (PSA) of 66 Ų compared to many 6-heteroaryl-substituted analogs, while still maintaining zero Rule of 5 violations .

Lipophilicity
Data to verify
LogP 3.04, PSA 66 Ų
Supports cell-permeability assessment
Computational prediction; experimental validation recommended
LogP Drug-likeness Rule of 5 Physicochemical profiling

Optimal Research Applications


PI3Kδ Chemical Probe for Hematological Cancer

Procure this compound as a starting point for developing a selective PI3Kδ chemical probe based on its established 84 nM affinity, which is 2.4-fold superior to a comparative analog [1]. Its specificity makes it well-suited for assessing PI3Kδ-dependent signaling in B-cell lymphoma lines, where off-target pan-PI3K activity would confound phenotypic readouts.

Matched-Pair Analysis for Kinase Selectivity

Use the 6-phenyl-2-methylthieno[2,3-d]pyrimidine scaffold as a reference compound in matched molecular pair analysis. The established SAR rules from the PI3K series demonstrate that altering the phenyl substituent can shift isoform selectivity by up to 30 percentage points [2]. This compound provides a well-characterized baseline for evaluating novel analogs designed to fine-tune a PI3Kβ/γ versus PI3Kδ selectivity window.

Fragment-Based Screening & Ligand Efficiency

With a molecular weight of 311 Da, a logP of 3.04, and a low number of rotatable bonds (2), this compound is an ideal candidate for fragment-based drug design (FBDD) libraries . Its favorable ligand efficiency metrics and predicted high permeability make it a high-value core for fragment growing or merging approaches targeting the PI3K ATP-binding pocket.

Application
Selection Property
Validation Focus
PI3Kδ pathway study in B-cell models
Reported PI3Kδ affinity context
B-cell receptor signaling endpoint review
Kinase selectivity matched-pair analysis
Substituent-dependent isoform selectivity profile
PI3K isoform panel screening
Fragment-based ligand design
Predicted drug-like physicochemical profile
Permeability and ligand efficiency assays
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